molecular formula C15H17NO B1332502 N-benzyl-4-ethoxyaniline CAS No. 72753-31-2

N-benzyl-4-ethoxyaniline

Cat. No.: B1332502
CAS No.: 72753-31-2
M. Wt: 227.3 g/mol
InChI Key: ZAUVBVZMMZMKSQ-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Anilines and Secondary Amines in Chemical Synthesis

Substituted anilines and secondary amines are foundational building blocks in the field of organic chemistry. wisdomlib.orgamerigoscientific.com Their importance stems from their versatile reactivity and their presence in a vast array of natural products, pharmaceuticals, agrochemicals, and materials. amerigoscientific.com

Substituted Anilines:

Aniline (B41778), the simplest aromatic amine, and its derivatives are key precursors in numerous chemical transformations. bloomtechz.comwikipedia.org The amino group attached to the benzene (B151609) ring makes the molecule highly reactive and susceptible to a variety of modifications. bloomtechz.com Common reactions involving substituted anilines include:

Diazotization: This reaction converts the aniline into a diazonium salt, a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring. wikipedia.org

Acylation and Alkylation: The nitrogen atom can be readily acylated or alkylated to form amides and higher-order amines, respectively. bloomtechz.com

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions of the benzene ring.

These reactions allow for the synthesis of a diverse range of molecules, including dyes, polymers, and pharmaceutical agents. bloomtechz.comwikipedia.org The specific substituents on the aniline ring can fine-tune the compound's electronic and steric properties, influencing its reactivity and the properties of the final product. wisdomlib.org For instance, electron-donating or electron-withdrawing groups can modulate the basicity of the amine and the nucleophilicity of the aromatic ring. wisdomlib.org

Secondary Amines:

Secondary amines, characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom, possess distinct reactivity. wisdomlib.orgfiveable.me They are crucial intermediates in many organic syntheses and are integral to the structures of numerous biologically active compounds. wisdomlib.orgresearchgate.net Key aspects of their significance include:

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes secondary amines effective nucleophiles in a variety of reactions, including substitutions and additions. numberanalytics.com

Formation of Enamines and Imines: Secondary amines react with carbonyl compounds to form enamines, which are valuable intermediates for carbon-carbon bond formation. numberanalytics.com

Role in Catalysis: Certain secondary amines can act as organocatalysts, facilitating a range of chemical transformations.

The synthesis of secondary amines itself is a significant area of research, with methods such as reductive amination and N-alkylation of primary amines being commonly employed. researchgate.net

Overview of Benzylated Arylamines in Contemporary Research

Benzylated arylamines, a subclass of secondary amines, are characterized by the presence of a benzyl (B1604629) group attached to the nitrogen atom of an arylamine. These compounds are of considerable interest in various research areas due to their unique structural features and reactivity.

The introduction of a benzyl group can impart specific properties to the arylamine, influencing its biological activity and chemical behavior. For instance, the benzyl group can participate in π-stacking interactions and can be cleaved under certain conditions, making it a useful protecting group in multi-step syntheses.

Recent research has focused on developing efficient methods for the synthesis of benzylated arylamines. These methods often involve the reaction of an arylamine with a benzylating agent, such as benzyl bromide or benzyl alcohol. organic-chemistry.org Catalytic systems, including those based on palladium and nickel, have been developed to facilitate these transformations with high efficiency and selectivity. researchgate.netacs.org

Furthermore, benzylated arylamines serve as precursors for the synthesis of more complex molecules. For example, the arylation of benzylamines with aromatic nitriles has been reported as a method for preparing diarylmethylamines. rsc.org The reactivity of the C(sp³)–H bond in the benzyl group can also be exploited for further functionalization.

Research Gaps and Unexplored Facets of N-benzyl-4-ethoxyaniline Chemistry

Despite the general importance of substituted anilines and benzylated arylamines, the specific chemistry of this compound remains relatively underexplored. A survey of the scientific literature reveals a limited number of studies focused directly on this compound.

The existing research primarily consists of its inclusion in broader studies of related compounds or its use as a starting material for the synthesis of other molecules. For example, a study on the synthesis of N-[4-(dimethylamino)benzylidene]-4-ethoxyaniline mentions the parent amine. nih.gov However, a detailed investigation into the fundamental reactivity, spectroscopic properties, and potential applications of this compound is largely absent.

Key research gaps include:

Comprehensive Synthetic Studies: While general methods for the synthesis of benzylated arylamines exist, specific optimization and exploration of different synthetic routes to this compound with high yield and purity are needed.

Detailed Spectroscopic and Structural Analysis: A thorough characterization of this compound using various spectroscopic techniques (NMR, IR, UV-Vis, Mass Spectrometry) and single-crystal X-ray diffraction would provide valuable data on its electronic and structural properties.

Exploration of Reactivity: A systematic study of the reactivity of this compound in various organic reactions, such as electrophilic aromatic substitution, oxidation, and C-N bond cleavage, could uncover novel synthetic applications.

Investigation of Biological Activity: Given the prevalence of substituted anilines in pharmaceuticals, screening this compound and its derivatives for potential biological activities could be a fruitful area of research.

Computational Studies: Theoretical calculations could provide insights into the molecule's conformational preferences, electronic structure, and reactivity, complementing experimental findings.

Addressing these research gaps would not only contribute to a more complete understanding of this specific compound but also potentially lead to the discovery of new synthetic methodologies and molecules with interesting properties and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-17-15-10-8-14(9-11-15)16-12-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUVBVZMMZMKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354358
Record name N-benzyl-4-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72753-31-2
Record name N-benzyl-4-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthesis of N Benzyl 4 Ethoxyaniline and Its Precursors

Foundational Methodologies for N-Arylation and N-Alkylation

Traditional synthetic routes to N-benzyl-4-ethoxyaniline and related compounds have laid the groundwork for more advanced and sustainable approaches. These foundational methods, including palladium-catalyzed couplings, Hoffmann N-alkylation, and condensation reactions, remain integral to organic synthesis.

Palladium-Catalyzed Coupling Reactions for N-aryl-N-benzylamines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds, enabling the synthesis of N-aryl-N-benzylamines. These reactions typically involve the coupling of an aryl halide or triflate with a benzylamine (B48309) derivative in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical and can influence the efficiency and selectivity of the reaction. For instance, ligands such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) and 2-di-tert-butylphosphinobiphenyl have proven effective for the monoarylation of primary aliphatic amines. nih.gov

The versatility of this methodology allows for the synthesis of a diverse range of N-aryl-2-benzylpyrrolidines through a one-pot, tandem N-arylation/carboamination process. nih.govnih.gov This approach facilitates the creation of complex molecules with multiple bonds and stereocenters in a single operation. nih.gov Furthermore, palladium(II)-catalyzed ortho-arylation of N-benzylpiperidines with arylboronic acid pinacol (B44631) esters demonstrates the capability of directing C-H bond activation to form important biaryl motifs. rsc.org The kinetic resolution of benzylamines via palladium(II)-catalyzed C-H cross-coupling represents another sophisticated application, yielding both chiral benzylamines and ortho-arylated products with high enantiomeric purity. chu-lab.org

Recent advancements have also focused on the cross-coupling of benzylammonium salts with arylboronic acids, catalyzed by N-heterocyclic carbene (NHC)-palladium(II) complexes, offering a broad substrate scope and functional group tolerance. researchgate.net

Hoffmann N-Alkylation Strategies for Primary and Secondary Amines

The Hoffmann N-alkylation is a classical and widely used method for the synthesis of secondary and tertiary amines. This reaction involves the treatment of a primary or secondary amine with an alkyl halide. In the context of synthesizing this compound, 4-ethoxyaniline would serve as the primary amine and a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) as the alkylating agent.

A significant challenge in Hoffmann N-alkylation is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. However, recent developments have focused on achieving selective mono-N-alkylation. One such approach involves conducting the reaction in ionic liquids, which can minimize over-alkylation and provide a more environmentally friendly reaction medium. rsc.org

Furthermore, catalytic versions of the Hoffmann N-alkylation have been developed, using only catalytic amounts of alkyl halides in the presence of alcohols. researchgate.netrsc.org This method offers a practical and efficient route to mono- or di-alkylated amines with high selectivity, generating water as the only byproduct. rsc.org The direct N-alkylation of amines with alcohols, often referred to as the "hydrogen borrowing" or "hydrogen autotransfer" strategy, is an environmentally benign alternative that avoids the use of alkyl halides altogether. researchgate.netunica.it This process, often catalyzed by ruthenium or iridium complexes, involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. researchgate.netunica.it

Condensation Reactions Utilizing 4-Ethoxyaniline as a Nucleophile

Condensation reactions provide a direct pathway to form an imine intermediate, which can then be reduced to the desired this compound. This method involves the reaction of 4-ethoxyaniline, acting as a nucleophile, with benzaldehyde (B42025).

The initial step is the acid-catalyzed addition of the primary amine, 4-ethoxyaniline, to the carbonyl group of benzaldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form an N-benzylidene-4-ethoxyaniline (an imine or Schiff base). The subsequent reduction of this imine is a crucial step. A common laboratory-scale method for this reduction is the use of sodium borohydride. A synthesis of N-benzyl-2,4-dimethoxyaniline follows a similar procedure, where 2,4-dimethoxyaniline (B45885) is reacted with benzaldehyde in ethanol (B145695) with acetic acid as a catalyst. prepchem.com

This two-step, one-pot synthesis is an effective way to produce N-benzylated anilines. The Claisen-Schmidt condensation, while typically associated with the formation of chalcones from the reaction of a ketone with an aromatic aldehyde, shares the underlying principle of nucleophilic addition to a carbonyl group. jocpr.comresearchgate.net Modifications of such condensation reactions can be tailored for the synthesis of N-alkylated amines.

Innovative and Sustainable Synthetic Approaches

In recent years, the focus of synthetic chemistry has shifted towards developing more environmentally friendly and efficient methodologies. This has led to the exploration of innovative techniques like mechanochemistry and the adoption of green chemistry principles to minimize waste and energy consumption in the synthesis of compounds like this compound.

Mechanochemical Synthesis: Ball Milling and Extrusion Techniques for Anilide Formation

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free or solvent-minimized alternative to traditional solution-phase synthesis. mdpi.commdpi.com Ball milling is a prominent mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy milling. This process can facilitate reactions between solid-state reactants, often leading to higher yields and shorter reaction times compared to conventional methods.

The synthesis of anilides and related compounds has been successfully demonstrated using ball milling. For instance, the synthesis of various N-heterocycles has been achieved through mechanochemical methods, highlighting the versatility of this approach. mdpi.com The mechanochemical synthesis of primary amides from esters using calcium nitride has also been reported, showcasing the potential for forming C-N bonds under solvent-free conditions. nih.gov Furthermore, the synthesis of thioureas and ureas through ball milling demonstrates the broad applicability of this technique in organic synthesis. beilstein-journals.org While direct mechanochemical synthesis of this compound is not explicitly detailed in the provided context, the principles of mechanochemical anilide and amine synthesis suggest its feasibility. This would likely involve milling 4-ethoxyaniline with a benzylating agent.

Solvent-Minimizing and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic strategies to reduce the environmental impact of chemical processes. Key considerations include the use of less hazardous solvents, minimizing waste, and improving energy efficiency.

In the context of this compound synthesis, several green approaches can be employed:

Use of Greener Solvents: Ionic liquids have been shown to be effective and recyclable solvents for the N-alkylation of anilines, offering an alternative to volatile organic compounds. rsc.org Deep eutectic solvents (DESs) are another class of green solvents that have been successfully used for the alkylation of amines with allylic alcohols under mild, metal-free conditions. csic.esrsc.org

Catalytic Processes: As mentioned earlier, catalytic Hoffmann N-alkylation and hydrogen borrowing methodologies significantly reduce waste by using catalytic amounts of reagents and producing water as the primary byproduct. researchgate.netrsc.orgunica.it

Atom Economy: Reactions that maximize the incorporation of all starting materials into the final product, such as condensation reactions followed by reduction, have a high atom economy and are therefore considered greener.

By adopting these innovative and sustainable approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic and Structural Characterization of N Benzyl 4 Ethoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone in the structural determination of organic molecules like N-benzyl-4-ethoxyaniline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed picture of the molecular structure can be assembled.

Elucidation of Proton Environments through ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The ethoxy group protons appear as a triplet at approximately 1.38 ppm (CH₃) and a quartet at 3.97 ppm (OCH₂), characteristic of an ethyl group. The benzylic protons (CH₂-N) resonate as a singlet at around 4.21 ppm. The aromatic protons of the 4-ethoxyphenyl ring typically show two doublets in the region of 6.6-6.8 ppm, while the protons of the benzyl (B1604629) group appear as a multiplet between 7.2 and 7.4 ppm. A broad singlet, often observed around 4.0 ppm, is attributed to the N-H proton.

Table 1: ¹H NMR Chemical Shifts for this compound

Proton Assignment Chemical Shift (δ) in ppm Multiplicity
Ethoxy CH₃~1.38Triplet
Ethoxy OCH₂~3.97Quartet
Benzyl CH₂~4.21Singlet
N-H~4.0Broad Singlet
4-ethoxyphenyl (aromatic)~6.6-6.8Doublet
Benzyl (aromatic)~7.2-7.4Multiplet

Assignment of Carbon Skeletal Resonances via ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in this compound and their chemical environments. The ethoxy group carbons are found at approximately 15.0 ppm (CH₃) and 64.0 ppm (OCH₂). The benzylic carbon (CH₂) gives a signal around 49.0 ppm. The aromatic carbons of the 4-ethoxyphenyl ring appear in the range of 115-153 ppm, with the carbon attached to the oxygen (C-O) resonating further downfield. The carbons of the benzyl group's aromatic ring are typically observed between 127 and 140 ppm.

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (δ) in ppm
Ethoxy CH₃~15.0
Benzyl CH₂~49.0
Ethoxy OCH₂~64.0
4-ethoxyphenyl C-N~142.0
4-ethoxyphenyl C-O~152.5
4-ethoxyphenyl (other aromatic)~115-116
Benzyl (aromatic)~127-140

Correlational and Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular puzzle of this compound by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between the ethoxy CH₃ and OCH₂ protons, confirming the ethyl group. It would also show correlations between adjacent protons within the two aromatic rings. science.govsdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. columbia.edu This is crucial for definitively assigning the protonated carbons in the ¹³C NMR spectrum. For instance, the signal at ~1.38 ppm in the ¹H NMR would correlate with the carbon signal at ~15.0 ppm in the ¹³C NMR, confirming the assignment of the ethoxy methyl group. science.govsdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This technique is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. columbia.educore.ac.uk For example, the benzylic protons (CH₂) would show a correlation to the carbons of the 4-ethoxyphenyl ring, establishing the N-benzyl linkage. science.govsdsu.educore.ac.uk

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Identification

FTIR spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The spectrum exhibits several characteristic bands. A broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic rings and the aliphatic ethoxy and benzyl groups are observed around 2850-3100 cm⁻¹. The C-N stretching vibration typically appears in the 1250-1350 cm⁻¹ region. The C-O stretching of the ethoxy group is expected to show a strong band around 1240 cm⁻¹. Finally, the out-of-plane bending vibrations for the substituted benzene (B151609) rings are visible in the 700-900 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch3300-3500
Aromatic & Aliphatic C-H Stretch2850-3100
C-N Stretch1250-1350
C-O Stretch (Ether)~1240
Aromatic C-H Bending (out-of-plane)700-900

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry provides the molecular weight of this compound and offers insights into its structure through analysis of its fragmentation patterns. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (C₁₅H₁₇NO, approximately 227.30 g/mol ).

Table 4: Key Fragmentation Peaks in the Mass Spectrum of this compound

m/z Proposed Fragment
227[M]⁺ (Molecular Ion)
91[C₇H₇]⁺ (Benzyl cation)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or more decimal places. This technique allows for the differentiation between compounds that have the same nominal mass but different elemental formulas.

For this compound, with the molecular formula C₁₅H₁₇NO, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). The calculated exact mass for the protonated molecule [M+H]⁺ is 228.13829 Da. An experimental HRMS measurement would be expected to yield a value in very close agreement with this theoretical figure, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: HRMS Data for this compound ([M+H]⁺)

ParameterValue
Molecular Formula C₁₅H₁₇NO
Adduct [M+H]⁺
Theoretical Exact Mass (Da) 228.13829
Hypothetical Measured Mass (Da) 228.1381
Mass Difference (ppm) < 5

Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Pattern Interpretation

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to the formation of a molecular ion (M⁺˙) and its subsequent fragmentation into a series of smaller, characteristic ions. The resulting mass spectrum provides a molecular fingerprint that is valuable for structural elucidation.

The fragmentation of this compound is predicted to follow established pathways for benzylamines and aromatic ethers. Key fragmentation processes include:

Alpha-Cleavage: The bond between the benzyl group and the nitrogen atom is prone to cleavage. This can result in the formation of a stable benzyl cation, which rearranges to the highly stable tropylium (B1234903) ion at m/z 91.

Iminium Ion Formation: Cleavage of the C-C bond adjacent to the nitrogen can also occur, leading to the formation of various iminium cations. A significant fragment would be the [M-phenyl]⁺ ion. Another prominent cleavage involves the loss of a hydrogen atom from the molecular ion, followed by the loss of the benzyl group, leading to the formation of the 4-ethoxyanilinium radical cation.

Ether Fragmentation: The ethoxy group can undergo fragmentation, such as the loss of an ethyl radical (•C₂H₅) to form an ion at [M-29].

Table 2: Predicted EIMS Fragmentation for this compound

m/zProposed FragmentStructure
227Molecular Ion [M]⁺˙[C₁₅H₁₇NO]⁺˙
136[M-C₇H₇]⁺[C₈H₁₀NO]⁺
120[M-C₇H₇-O]⁺ or [C₈H₁₀N]⁺[C₈H₁₀N]⁺
108[C₇H₁₀N]⁺[C₇H₁₀N]⁺
91Tropylium Ion[C₇H₇]⁺

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within the crystal lattice.

For this compound, single-crystal X-ray diffraction analysis has been performed. rsc.org The analysis reveals the specific geometric parameters of the molecule in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for correlating the solid-state structure with its physical properties. The crystallographic data confirms the connectivity of the atoms and provides precise details about the molecule's spatial arrangement. rsc.org

Table 3: Crystallographic Data for this compound rsc.org

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 10.5429(11)
b (Å) 10.9205(10)
c (Å) 11.7539(12)
α (°) 65.707(10)
β (°) 75.725(9)
γ (°) 64.564(10)
Volume (ų) 1109.9(2)
Z 2

Thermal Analysis for Understanding Degradation Mechanisms and Stability Profiles

Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly informative. While specific experimental data for this compound is not available in the searched literature, the principles of the techniques and the information they would provide are well-established.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere. This analysis is used to determine the thermal stability of a material and to study its decomposition profile. A TGA experiment on this compound would reveal the temperature at which it begins to decompose and the number of decomposition steps involved. The resulting thermogram, a plot of mass versus temperature, would provide a clear indication of its upper temperature limit for stability.

Table 4: Information Obtainable from TGA of this compound

ParameterDescription
Onset Decomposition Temperature (T_onset) The temperature at which significant mass loss begins, indicating the start of thermal decomposition.
Decomposition Steps The number of distinct steps in the mass loss curve, which can correspond to the cleavage of different functional groups.
Residual Mass The percentage of mass remaining at the end of the analysis, indicating the amount of non-volatile residue.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. A DSC analysis of this compound would precisely determine its melting point, which appears as an endothermic peak on the DSC thermogram. It could also reveal other solid-state phase transitions that might occur upon heating.

Table 5: Information Obtainable from DSC of this compound

ParameterDescription
Melting Point (T_m) The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak.
Enthalpy of Fusion (ΔH_fus) The heat absorbed during melting, calculated from the area of the melting peak.
Glass Transition Temperature (T_g) If the material can form an amorphous solid, the temperature at which it transitions from a rigid to a more flexible state.
Crystallization Temperature (T_c) If the sample is cooled from the melt, the temperature at which crystallization occurs, observed as an exothermic peak.

Chemical Reactivity and Derivatization Chemistry of N Benzyl 4 Ethoxyaniline

Transformations at the Secondary Amine Moiety

The nitrogen atom of the secondary amine in N-benzyl-4-ethoxyaniline is a primary site for chemical reactions, including acylation and deprotection.

N-Acylation and Sulfonylation Reactions

N-acylation is a fundamental transformation for amines, often employed to protect the amino group during multi-step syntheses or to introduce specific functionalities. orientjchem.orgnih.gov This reaction typically involves treating the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base or catalyst. orientjchem.org For instance, the reaction of an amine with acetic anhydride can yield the corresponding N-acetylated product. orientjchem.org While various solvents can be used, some N-acylation reactions have been shown to proceed efficiently in water or even without a solvent. orientjchem.org

Similarly, sulfonylation introduces a sulfonyl group (R-SO₂-) to the nitrogen atom, forming a sulfonamide. These reactions are analogous to acylation and are important in the synthesis of various compounds. orientjchem.org

Table 1: Examples of N-Acylation and Sulfonylation Reactions

ReactantReagentProductReaction Type
This compoundAcetyl ChlorideN-acetyl-N-benzyl-4-ethoxyanilineN-Acylation
This compoundBenzenesulfonyl ChlorideN-benzyl-N-(phenylsulfonyl)-4-ethoxyanilineN-Sulfonylation

Selective N-Deprotection Strategies (e.g., Oxidative Cleavage by Ceric Ammonium (B1175870) Nitrate)

The benzyl (B1604629) group is a common protecting group for amines. organic-chemistry.org Its removal, or deprotection, is a crucial step in many synthetic pathways. One effective method for the debenzylation of N-benzyl amines is oxidative cleavage using ceric ammonium nitrate (B79036) (CAN). rsc.org CAN is a powerful one-electron oxidizing agent that can selectively cleave the N-benzyl bond. rsc.orgwikipedia.org This reaction is chemoselective, meaning it can often be performed without affecting other functional groups like O-benzyl ethers or amides. rsc.org The mechanism of CAN-mediated deprotection involves the oxidation of the aromatic ring. mdpi.com

It has been noted that the p-ethoxyphenyl (PEP) group can also serve as a protecting group for the nitrogen on β-lactams and can be oxidatively removed with ceric ammonium nitrate. mdpi.com

Aromatic Functionalization of the Phenoxy Ring

The ethoxy-substituted phenyl ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ethoxy group and the nitrogen atom.

Electrophilic Aromatic Substitution Reactions on the Activated Phenyl Ring

Electrophilic aromatic substitution is a fundamental reaction type for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orgtotal-synthesis.com The electron-donating ethoxy and amino groups increase the nucleophilicity of the phenyl ring in this compound, making it more reactive towards electrophiles than benzene (B151609) itself. youtube.combyjus.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. total-synthesis.com

Regioselectivity and Steric Hindrance Considerations in Aromatic Substitution

The substituents on the phenyl ring direct incoming electrophiles to specific positions. Both the ethoxy group and the N-benzylamino group are ortho, para-directors, meaning they direct electrophilic attack to the positions ortho (adjacent) and para (opposite) to themselves. byjus.com In this compound, the para position is already occupied by the ethoxy group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the N-benzylamino group.

However, steric hindrance from the bulky benzyl group can influence the regioselectivity. beilstein-journals.org The electrophile may preferentially attack the less sterically hindered ortho position. The interplay between the directing effects of the activating groups and steric factors determines the final product distribution. beilstein-journals.orgnih.govbeilstein-journals.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionMajor Product(s)Influencing Factors
Nitration2-Nitro-N-benzyl-4-ethoxyanilineOrtho-directing effect of the amino group
Bromination2-Bromo-N-benzyl-4-ethoxyanilineOrtho-directing effect of the amino group

Reactivity of the Benzyl Moiety

The benzyl group itself can undergo chemical transformations, primarily at the benzylic position (the carbon atom attached to the nitrogen and the phenyl ring). The reactivity of this position is enhanced due to the stability of benzylic radicals, cations, and anions. wikipedia.org

Benzylic C-H bonds are weaker than other types of C-H bonds, making them susceptible to oxidation. wikipedia.org For example, a benzylic methylene (B1212753) group can be oxidized to a carbonyl group. wikipedia.org Additionally, the benzyl group can be cleaved under various conditions, including catalytic hydrogenation and oxidation, which is a key aspect of its use as a protecting group. organic-chemistry.org For instance, benzyl ethers can be cleaved by oxidation with agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Benzylic Functionalization and Transformations

The carbon atom situated between the phenyl group and the nitrogen atom is known as the benzylic position. This position is particularly reactive due to the ability of the adjacent benzene ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance. chemistry.coachchemistrysteps.com Consequently, the benzylic C-H bonds in this compound are weaker than typical alkyl C-H bonds, making them susceptible to a variety of transformations. masterorganicchemistry.com

Key Benzylic Reactions:

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the benzylic carbon if it has at least one hydrogen, typically converting it to a carboxylic acid. chemistrysteps.commasterorganicchemistry.com However, more controlled oxidation is possible. For instance, related N-(arylsulfonyl)benzylamines can be oxidized to their corresponding N-arylsulfonylimines using reagents like potassium persulfate (K₂S₂O₈), a reaction that proceeds under mild conditions. nih.gov This suggests that this compound could be similarly oxidized to form an imine or, under harsher conditions, lead to the formation of benzaldehyde (B42025) and 4-ethoxyaniline derivatives.

Radical Halogenation: The benzylic position is prone to free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds via a resonance-stabilized benzylic radical, leading to the selective substitution of a benzylic hydrogen with a halogen atom. chemistry.coach This would convert this compound into N-(alpha-bromobenzyl)-4-ethoxyaniline.

Substitution Reactions: The functionalized benzylic halides created through halogenation are excellent substrates for nucleophilic substitution reactions. chemistry.coachkhanacademy.org Both Sₙ1 and Sₙ2 mechanisms are possible, with the pathway depending on the specific substrate and reaction conditions. The stability of the benzylic carbocation favors the Sₙ1 pathway. chemistrysteps.com

Synthesis of Complex Chemical Scaffolds from this compound

The structural features of this compound make it a versatile building block for the synthesis of various complex chemical structures, including pharmacologically relevant heterocyclic systems and functional materials.

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). masterorganicchemistry.comjocpr.com The reaction involves nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration to form the imine. youtube.comlibretexts.org

This compound is a secondary amine. Its reaction with an aldehyde or ketone does not yield a neutral Schiff base but rather an iminium ion (also known as a Schiff salt), as the nitrogen atom remains bonded to the benzyl and ethoxyphenyl groups. masterorganicchemistry.com

Reaction Mechanism:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.

Protonation & Elimination: The hydroxyl group of the carbinolamine is protonated under acidic conditions, converting it into a good leaving group (water). The lone pair on the nitrogen then helps to expel the water molecule, forming a resonance-stabilized iminium ion. libretexts.org

These iminium ions are key reactive intermediates for the synthesis of more complex heterocyclic structures.

Incorporation into Heterocyclic Systems (e.g., Azetidinones, Sulfonamides, Pyrimidines)

The this compound scaffold can be incorporated into a variety of important heterocyclic systems.

Azetidinones: 2-Azetidinones, also known as β-lactams, are four-membered cyclic amides that form the core structure of many important antibiotics. derpharmachemica.com A primary method for their synthesis is the Staudinger [2+2] ketene-imine cycloaddition. mdpi.com This reaction involves the cyclization of an imine (Schiff base) with a ketene, which is often generated in situ from an acyl chloride and a tertiary amine base. derpharmachemica.commdpi.com

While this compound itself is a secondary amine, its primary amine counterpart, 4-ethoxyaniline , is a common precursor for the required imines. For example, reacting 4-ethoxyaniline with various aldehydes yields N-(p-ethoxyphenyl)imines. These imines can then react with ketenes (from chloroacetyl chloride or other acid chlorides) to produce a range of N-(p-ethoxyphenyl)-2-azetidinones. mdpi.com The this compound structure represents a class of substituted anilines whose core is utilized in these powerful synthetic transformations.

Imine Precursor (from 4-ethoxyaniline)Acid ChlorideResulting AzetidinoneReference
N-(4-methoxybenzylidene)-4-ethoxyanilineChloroacetyl chloride3-chloro-1-(4-ethoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one mdpi.com
N-benzylidene-4-ethoxyanilinePhenoxyacetyl chloride1-(4-ethoxyphenyl)-4-phenyl-3-phenoxyazetidin-2-one mdpi.com
N-(4-nitrobenzylidene)-4-ethoxyanilineChloroacetyl chloride3-chloro-1-(4-ethoxyphenyl)-4-(4-nitrophenyl)azetidin-2-one mdpi.commdpi.com

Sulfonamides: The secondary amine in this compound readily reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base. This reaction, known as sulfonylation, yields N,N-disubstituted sulfonamides. These compounds are a significant class of molecules in medicinal chemistry. The synthesis can also be a multi-step process where a sulfonamide-containing Schiff base is first synthesized and then cyclized to form azetidinone rings bearing a sulfonamide group. nih.govscispace.com

Pyrimidines: Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms. The N-benzyl amine moiety is a known pharmacophore that has been incorporated into pyrimidine (B1678525) rings to create potent bioactive molecules. For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been synthesized as inhibitors of the deubiquitinating enzyme USP1/UAF1, which is a target for anticancer therapies. nih.gov The synthesis often involves the nucleophilic aromatic substitution of a halogenated pyrimidine (e.g., 2-chloro-4-phenylpyrimidine) with this compound, where the secondary amine displaces the halogen to form a C-N bond and link the two moieties.

Construction of Extended Aromatic Systems (e.g., Perylene Diimides)

Perylene diimides (PDIs) are a class of polycyclic aromatic hydrocarbons known for their exceptional photostability and unique electronic properties, making them useful in dyes, sensors, and organic electronics. nih.gov The synthesis of PDIs involves the condensation of two equivalents of a primary amine with perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). The reaction is typically carried out at high temperatures in a high-boiling solvent like imidazole (B134444) or in an excess of the amine itself. nih.gov

As a secondary amine, this compound cannot directly undergo this condensation reaction. However, it can serve as a precursor to the necessary primary amine. A de-benzylation reaction could be performed to cleave the benzyl group, yielding 4-ethoxyaniline . This primary amine could then be reacted with PTCDA to synthesize a symmetrical PDI, N,N'-bis(4-ethoxyphenyl)perylene-3,4,9,10-tetracarboxylic diimide. This two-step process allows for the incorporation of the 4-ethoxyphenyl moiety, which can tune the solubility and electronic properties of the resulting PDI, into the extended aromatic system.

Theoretical and Computational Studies on N Benzyl 4 Ethoxyaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the intrinsic properties of N-benzyl-4-ethoxyaniline at the molecular level.

Density Functional Theory (DFT) for Molecular Geometry and Energy Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often paired with basis sets like 6-311+G(d,p), are instrumental in predicting its three-dimensional geometry and energetic profile. These calculations help determine key structural parameters such as bond lengths, bond angles, and dihedral angles, which define the spatial arrangement of the atoms. The optimized geometry from these calculations provides a static, lowest-energy snapshot of the molecule.

Furthermore, DFT allows for the calculation of fundamental energetic properties. The total energy of the molecule in its optimized state is a measure of its stability. Crucially, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter, as it correlates with the chemical reactivity and electronic stability of the molecule. A smaller gap generally implies a more reactive species.

Selected Predicted Molecular Properties Significance
Optimized Bond Lengths (e.g., C-N, C-O)Defines the connectivity and structure of the molecule.
Dihedral AnglesDescribes the rotational orientation of the benzyl (B1604629) and ethoxy groups relative to the aniline (B41778) ring, influencing the overall molecular shape.
Total EnergyIndicates the thermodynamic stability of the molecule.
HOMO EnergyRelates to the electron-donating ability of the molecule.
LUMO EnergyRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Energy GapAn indicator of chemical reactivity and electronic excitation energy.

Understanding Electronic Effects of Substituents on Reactivity

The reactivity of the this compound molecule is significantly governed by the electronic effects of its substituents: the N-benzyl group and the 4-ethoxy group. lumenlearning.com These effects can be broadly categorized into inductive and resonance effects. lumenlearning.comlibretexts.org

The ethoxy group (-OCH₂CH₃) at the para-position of the aniline ring is a potent activating group. It exerts a strong electron-donating resonance effect due to the lone pairs on the oxygen atom, which delocalize into the aromatic ring. This increases the electron density of the ring, making it more susceptible to electrophilic attack. numberanalytics.com This electron donation also has an inductive electron-withdrawing effect, but the resonance effect is dominant. lumenlearning.comlibretexts.org

Substituent Primary Electronic Effect on Aniline Ring Impact on Reactivity
4-Ethoxy GroupStrong electron-donating resonance effect.Activation of the aromatic ring towards electrophilic substitution. numberanalytics.com
N-Benzyl GroupThe nitrogen lone pair donates electron density to the ring via resonance.Activation of the aromatic ring.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, conformational analysis and molecular dynamics simulations offer insights into the dynamic nature and flexibility of this compound.

Exploration of Preferred Conformations and Flexibility

This compound is not a rigid molecule; it possesses considerable flexibility due to the possibility of rotation around its single bonds, particularly the C-N bond connecting the benzyl group and the C-O bond of the ethoxy group. Conformational analysis is the study of the different spatial arrangements (conformations) that the molecule can adopt and their relative energies.

By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped out. The low-energy regions on this surface correspond to the most stable or preferred conformations of the molecule. Identifying these preferred conformations is crucial as they are likely the shapes the molecule adopts when interacting with other molecules or in different environments.

Molecular dynamics (MD) simulations build upon this by simulating the atomic motions of the molecule over time, taking into account temperature and solvent effects. MD simulations can reveal how the molecule transitions between different conformations and the timescales of these motions. This provides a dynamic picture of the molecule's flexibility and the range of shapes it can explore. For this compound, these simulations would elucidate the rotational freedom of the benzyl and ethoxy groups and how their movements are correlated.

Computational Technique Information Gained Relevance
Conformational AnalysisIdentification of stable, low-energy conformations.Understanding the molecule's preferred shapes and their relative stabilities.
Molecular Dynamics (MD) SimulationsDynamic behavior, conformational transitions, and flexibility over time.Provides a realistic view of the molecule's behavior in a given environment.

Chemical Applications of N Benzyl 4 Ethoxyaniline and Its Functionalized Derivatives

Role as Key Intermediates in Advanced Organic Synthesis

The significance of N-benzyl-4-ethoxyaniline derivatives in organic synthesis is rooted in their ability to serve as foundational starting materials for molecules of greater complexity. The inherent reactivity of the aniline (B41778) nitrogen, coupled with the potential for functionalization on both aromatic rings, allows chemists to employ these compounds in a wide array of synthetic transformations.

N-benzyl aniline derivatives are recognized as crucial precursors for constructing sophisticated molecular frameworks, particularly those with applications in medicinal chemistry and pharmacology. beilstein-journals.org The general class of 2-benzylanilines serves as a valuable building block in synthetic chemistry. beilstein-journals.org By employing techniques such as "scaffold hopping," chemists can transform relatively simple N-benzylaniline-type molecules into novel and structurally diverse classes of compounds. For instance, research has demonstrated the successful conversion of N-benzyl-3,4,5-trimethoxyaniline, a close analog, into 5,6,7-trimethoxyflavan derivatives, which are being investigated as potential anticancer agents. nih.govelsevierpure.com This highlights the role of the N-benzylaniline core as a template for generating complex, biologically active scaffolds.

Furthermore, these derivatives are instrumental in the synthesis of targeted therapeutic agents. N-benzyl substitution on phenethylamine-based structures, for example, has been shown to significantly enhance binding affinity and functional activity at specific serotonin (B10506) receptors. nih.gov Similarly, derivatives like N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their potent antimycobacterial properties, demonstrating the role of the N-benzylaniline moiety as a key component in the development of new drug candidates. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences where the N-benzylaniline derivative is a critical intermediate.

Table 1: Examples of Complex Scaffolds Derived from N-Benzylaniline Precursors

Precursor TypeSynthetic TransformationResulting Scaffold/CompoundPotential ApplicationSource
N-benzyl-3,4,5-trimethoxyanilineScaffold Hopping (Four linear steps)5,6,7-Trimethoxyflavan derivativesAnticancer agents nih.govelsevierpure.com
PhenethylaminesIndirect Reductive Amination with BenzaldehydesN-Benzyl Phenethylamines5-HT2A/2C Receptor Agonists nih.gov
4-(Benzyloxy)benzylaminesNucleophilic Aromatic SubstitutionN-(4-(benzyloxy)benzyl)-4-aminoquinolinesAntimycobacterial agents nih.gov
(E)-2-arylidene-3-cyclohexenonesImine Condensation–Isoaromatization with Primary Amines2-benzyl N-substituted anilinesSynthetic Building Blocks beilstein-journals.org

While direct applications in the synthesis of purely hydrocarbon-based polycyclic aromatic hydrocarbons (PAHs) are less commonly documented, the structural elements of this compound make it a suitable precursor for building complex, fused heterocyclic aromatic systems. These polycyclic heteroaromatic compounds share structural similarities with PAHs but incorporate atoms other than carbon into their ring systems, often leading to unique electronic and biological properties.

For example, synthetic strategies involving cyclization reactions of N-arylaniline derivatives can lead to the formation of fused ring systems. A notable instance is the preparation of a linear benz[f]indole derivative, a polycyclic N-heteroaromatic system, which was investigated as a potential chemotherapeutic agent. researchgate.net The synthesis of such complex ring systems often relies on the cyclization of intermediates that can be conceptually derived from N-benzylaniline-type structures. The aniline and benzyl (B1604629) components provide the necessary carbon and nitrogen framework that, through carefully designed reaction sequences, can be induced to form intricate, multi-ring architectures.

Utility in Materials Science and Engineering

The application of this compound and its derivatives extends into the realm of materials science, where the electronic and photophysical properties of organic molecules are harnessed to create functional materials. The specific combination of the electron-donating ethoxy group and the aromatic systems makes these compounds attractive for developing materials with tunable optical and electronic characteristics.

Derivatives of this compound are valuable intermediates in the synthesis of organic dyes and pigments. researchgate.net The organic dyes and pigments industry frequently utilizes cyclic benzenoids, such as aniline derivatives, to produce a vast range of colorants. epa.gov The core structure of this compound contains the necessary chromophoric (color-bearing) and auxochromic (color-intensifying) groups that are fundamental to dye chemistry.

Specifically, 4-ethoxyaniline derivatives are used in dye manufacturing because of the vibrant colors they can produce. They are particularly effective in forming azo dyes, a major class of commercial colorants, through coupling reactions with diazonium salts. The presence of the N-benzyl group can further modify the electronic properties and solubility of the resulting dye molecule. Analogs such as N-benzyl-N-ethylaniline are explicitly identified as important dyestuff intermediates, underscoring the utility of this structural class in the colorant industry. researchgate.net By making small modifications to the substituents on the aromatic rings, chemists can fine-tune the absorption and emission properties of the resulting dyes, leading to a wide palette of colors with tailored stability and performance for applications in textiles, paints, and plastics. epa.gov

Table 2: Structural Features of this compound Relevant to Dye Synthesis

Structural ComponentChemical GroupRole in Dye ChemistrySource
Aniline CoreAromatic AmineKey component for forming chromophores, especially in azo dyes. epa.gov
Ethoxy GroupAlkoxy SubstituentActs as an electron-donating group (auxochrome), intensifying color and shifting absorption wavelength.
N-Benzyl GroupBenzyl SubstituentModifies electronic properties, solubility, and steric hindrance, allowing for property tuning. researchgate.net

The use of this compound derivatives as building blocks is critical for the creation of functional materials based on N-heterocycles. These materials are designed to perform specific tasks, often leveraging their unique electronic or biological activities.

A clear example is the synthesis of N-heterocyclic compounds for biomedical applications. As previously mentioned, N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which are synthesized from N-benzylaniline-type precursors, were developed as materials with potent antimycobacterial activity. nih.gov In this context, the N-benzylaniline portion serves as a tailored component that correctly positions the quinoline (B57606) N-heterocycle for biological interaction, leading to a functional material designed to combat tuberculosis. nih.gov Similarly, the synthesis of a benz[f]indole derivative as a potential chemotherapeutic agent illustrates the use of these precursors to build complex N-heterocycles for targeted medical functions. researchgate.net The versatility of these building blocks allows for their incorporation into a wide range of N-heterocyclic systems, enabling the development of advanced materials for electronics, sensing, and medicine.

Future Perspectives and Emerging Research Avenues

Development of Highly Efficient and Selective Catalytic Systems for N-benzyl-4-ethoxyaniline Synthesis

The synthesis of N-alkylanilines, including this compound, is a cornerstone of organic chemistry. The future in this area points towards the development of catalytic systems that are not only highly efficient and selective but also environmentally benign and cost-effective. Current research in related syntheses provides a clear direction for these developments.

One promising approach is the use of supported metal nanoparticles as catalysts. For instance, gold nanoparticles supported on iron oxide (Au/Fe₂O₃) have shown excellent activity and selectivity for the one-pot synthesis of N-alkylated anilines from nitroarenes and alcohols. researchgate.net This method, which operates via a "borrowing hydrogen" mechanism, eliminates the need for external reducing agents and often proceeds under mild conditions. Adapting such systems for the reaction between p-ethoxyaniline and benzyl (B1604629) alcohol could lead to a greener and more atom-economical synthesis of this compound.

Similarly, catalysts based on cerium oxide modified mesoporous materials like SBA-15 are being explored for the coupling of nitrobenzene (B124822) and benzyl alcohol to form imines, which can be subsequently reduced to the corresponding amine. researchgate.net The high stability, enhanced redox properties, and large surface area of these materials make them robust and recyclable catalysts. researchgate.net The development of nanoparticle-supported cobalt catalysts also presents a viable route, given their proven efficiency and recyclability in related heterocyclic syntheses. nih.gov

The table below summarizes potential catalytic systems applicable to the synthesis of this compound, based on findings from related N-alkylation reactions.

Catalyst SystemSupport MaterialReactantsKey AdvantagesPotential for this compound
Gold (Au) NanoparticlesIron(III) Oxide (Fe₂O₃)Nitroarenes + AlcoholsHigh conversion (>98%) and selectivity (>96%), mild conditions, one-pot reaction. researchgate.netHigh potential for a one-pot synthesis from 4-ethoxynitrobenzene and benzyl alcohol.
Palladium-Antimony (Pd-Sb)Titanium Dioxide (TiO₂)Toluene + Acetic AcidHigh selectivity (85%) and conversion (93%) in gas-phase reactions for benzyl acetate. rsc.orgDemonstrates C-H activation potential, though a different reaction type.
Cerium(IV) Oxide (CeO₂)Mesoporous Silica (SBA-15)Nitrobenzene + Benzyl AlcoholSolvent-free system, high atom economy, recyclable, robust. researchgate.netExcellent potential for a sustainable, solvent-free synthesis of the intermediate imine.
Cobalt (Co) NanoparticlesNot specified1,2-Diamine + 1,2-DicarbonylExcellent activity and stability, reusable for at least ten cycles, no product contamination. nih.govHigh potential for developing a robust, recyclable catalyst for the reductive amination step.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond its synthesis, the inherent structure of this compound offers opportunities for exploring novel chemical reactions. A key area of emerging research is the selective functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. For example, electro-oxidative methods have been successfully used for the site-selective C-H functionalization in the synthesis of N-benzyl 2,4,6-collidinium salts. nih.govresearchgate.net Applying similar electrochemical strategies to this compound could enable the direct introduction of functional groups onto the benzyl or aniline (B41778) rings, opening pathways to new derivatives with unique properties.

Another area of interest is the use of photocatalysis to access novel reactivity. Visible-light photocatalysis allows for the generation of reactive radical intermediates under exceptionally mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. fu-berlin.de The nitrogen atom and the electron-rich aromatic rings in this compound make it a candidate for single-electron transfer (SET) processes, potentially leading to novel coupling or cyclization reactions.

Furthermore, exploring the reactivity of this compound in multicomponent reactions could lead to the efficient, one-pot synthesis of complex molecular architectures. The Knoevenagel condensation of related N-benzylpiperidones demonstrates how the benzyl-amine framework can be used as a scaffold for building molecular complexity. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. uc.pt Integrating the synthesis of this compound into a flow chemistry platform could provide significant advantages. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. beilstein-journals.org The small reaction volumes within a flow system also mitigate the risks associated with highly exothermic or hazardous reactions. beilstein-journals.org

Automated synthesis platforms, which combine flow reactors with robotic handling and in-line purification, can further accelerate the discovery and optimization of synthetic routes. beilstein-journals.orgmit.edu Such systems enable high-throughput screening of different catalysts, solvents, and reaction conditions, drastically reducing the time required for process development. For this compound, an automated flow system could be used to rapidly identify the optimal conditions for its catalytic synthesis and subsequent transformations, facilitating on-demand production and derivatization. mit.edu The use of supported catalysts is particularly synergistic with flow chemistry, as they can be packed into columns, allowing for continuous operation and easy separation of the catalyst from the product stream, thereby improving process productivity and sustainability. nih.gov

Advanced In-situ Spectroscopic Monitoring of Reactions Involving this compound

A deeper understanding of reaction mechanisms is crucial for optimizing chemical processes. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing valuable kinetic and mechanistic data without altering the reaction environment. fu-berlin.de

For the synthesis of this compound, techniques such as Fourier-transform infrared (FT-IR) spectroscopy can be employed to track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. nih.govresearchgate.net Probes like ReactIR can be directly inserted into a reaction vessel or a flow reactor, providing a continuous stream of data. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ monitoring, especially when coupled with flow systems. beilstein-journals.org It provides detailed structural information, allowing for the unambiguous identification of species in the reaction mixture. This can be particularly useful for identifying transient intermediates that might be missed by traditional offline analysis. beilstein-journals.org The combination of flow chemistry with in-line spectroscopic analysis creates a powerful platform for rapid reaction optimization and mechanistic investigation. fu-berlin.de

Spectroscopic TechniqueInformation ProvidedApplication in this compound Synthesis
Fourier-Transform Infrared (FT-IR) Spectroscopy Functional group analysis, concentration of species over time. nih.govresearchgate.netMonitoring the disappearance of starting materials (e.g., C=O of benzaldehyde (B42025), N-H of p-ethoxyaniline) and the appearance of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, identification of intermediates and byproducts, reaction kinetics. beilstein-journals.orgUnambiguous identification of the imine intermediate and the final product; quantification for kinetic studies.
Mass Spectrometry (MS) Molecular weight of components, identification of short-lived species. fu-berlin.deDetecting reaction intermediates and products, especially when coupled with a flow reactor (flow-MS).
Raman Spectroscopy Vibrational modes, complementary to IR, useful for monitoring reactions with minimal sample preparation. beilstein-journals.orgIn-situ monitoring of solid-phase or slurry reactions, such as those involving heterogeneous catalysts.

By embracing these future perspectives, the scientific community can unlock the full potential of this compound, driving innovation in catalysis, synthetic methodology, and process technology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-4-ethoxyaniline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, nitrosoaniline derivatives (e.g., 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline) are synthesized by reacting 4-ethoxyaniline with nitroso precursors under acidic conditions, achieving yields up to 85% when using catalysts like Ni or oxygen . Optimization involves adjusting stoichiometry, solvent polarity, and reaction temperature. Characterization via NMR and HRMS ensures purity and structural confirmation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols include using negative-pressure ventilation to avoid organic vapor inhalation, wearing acid-resistant gloves (e.g., for B1/B2 hazard classes), and ensuring emergency eyewash stations are accessible. Contaminated surfaces must be cleaned with ethanol, and waste should be disposed of via approved chemical waste streams .

Q. How is the crystallographic structure of this compound derivatives determined, and what insights does this provide?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 298 K reveals bond angles (e.g., C–C = 0.005 Å) and torsion angles (e.g., C1–C2–C3–C4 = −12.1°), confirming planar aromatic systems and non-covalent interactions. Data-to-parameter ratios >14:1 ensure structural reliability .

Advanced Research Questions

Q. How do substituents (e.g., methoxy vs. ethoxy groups) influence the electronic properties of this compound in supramolecular assemblies?

  • Methodological Answer : Substituent effects are analyzed via UV-Vis spectroscopy (λmax ≈ 255 nm) and DFT calculations. Electron-donating groups (e.g., ethoxy) increase electron density on the aniline ring, altering charge-transfer interactions. Comparative studies with N-(4-methoxybenzylidene)aniline show reduced HOMO-LUMO gaps (ΔE ≈ 0.8 eV) in ethoxy derivatives, enhancing conductivity in organic semiconductors .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound analogs?

  • Methodological Answer : Discrepancies arise from polymorphic forms or solvent残留. Recrystallization in ethyl acetate/hexane (3:1) isolates pure polymorphs, while variable-temperature NMR (25–100°C) detects dynamic conformational changes. Cross-validating HRMS (error < 2 ppm) and DSC data ensures consistency .

Q. How can this compound be integrated into photoactive materials, and what experimental metrics validate performance?

  • Methodological Answer : The compound serves as a hole-transport layer in OLEDs. Photoluminescence quantum yield (PLQY) and transient absorption spectroscopy (TAS) measure exciton lifetimes (>50 ns). Device efficiency (e.g., cd/A) is tested under AM1.5G solar simulation, with atomic force microscopy (AFM) confirming film homogeneity .

Key Research Findings

  • Structural Flexibility : The ethoxy group induces torsional flexibility (C5–C6–C7–C2 = 178.3°), enabling adaptive packing in crystalline phases .
  • Catalytic Efficiency : Ni-based catalysts improve nitroso coupling yields by 30% compared to Pd .
  • Thermal Stability : Degradation onset at 220°C (TGA) suggests suitability for high-temperature applications .

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Reactant of Route 1
Reactant of Route 1
N-benzyl-4-ethoxyaniline
Reactant of Route 2
Reactant of Route 2
N-benzyl-4-ethoxyaniline

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